molecular formula C9H6F5NO2 B12089908 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate CAS No. 1087797-93-0

2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate

Cat. No.: B12089908
CAS No.: 1087797-93-0
M. Wt: 255.14 g/mol
InChI Key: WIBOUDXOABNVRK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2,6-difluorophenyl)carbamate is an organic compound characterized by the presence of trifluoroethyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate typically involves the reaction of 2,6-difluoroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, can be employed for reduction reactions.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation can produce corresponding oxides.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2,6-difluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroethylated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate
  • 2,2,2-Trifluoroethyl methacrylate
  • 2,2,2-Trifluoroethanol

Comparison: Compared to similar compounds, 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of both trifluoroethyl and difluorophenyl groups provides a distinct combination of properties that can be advantageous in certain applications.

Properties

CAS No.

1087797-93-0

Molecular Formula

C9H6F5NO2

Molecular Weight

255.14 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate

InChI

InChI=1S/C9H6F5NO2/c10-5-2-1-3-6(11)7(5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)

InChI Key

WIBOUDXOABNVRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)OCC(F)(F)F)F

Origin of Product

United States

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